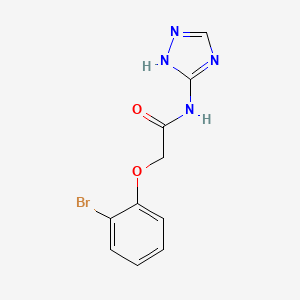![molecular formula C14H13ClN2O2S B5600038 5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5600038.png)
5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential biomedical applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Applications De Recherche Scientifique
Antiviral Activities
5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activities. For instance, derivatives have shown selective inhibitory activities against the multiplication of Herpes Simplex Virus types 1 and 2 (HSV1 and HSV2) in cell culture. Such compounds, upon administration to infected mice, increased the number of survivors and significantly lengthened the mean survival time, indicating their potential as antiviral agents (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985). Additionally, certain derivatives have demonstrated moderate to good activities against Human Immunodeficiency Virus Type 1 (HIV-1), showcasing the chemical’s potential in treating retroviral infections (Khalifa & Al-Omar, 2014).
Synthetic Chemistry Applications
This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The chemical has been utilized in the synthesis of carbocyclic analogues of 7-deazaguanosine, which exhibit antiviral activity, through chlorination and ozonization processes. These synthetic routes highlight the compound's versatility in creating biologically active molecules (Sharma & Mahajan, 1997).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-5-10-12(18)16-14(17-13(10)19)20-8-9-6-3-4-7-11(9)15/h2-4,6-7H,1,5,8H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKICVVSVKQWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)SCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5599960.png)
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5599972.png)
![(1S*,5R*)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599974.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5599975.png)
![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)

![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)


![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)
![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)